![molecular formula C15H13FO2 B1332202 [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- CAS No. 893641-10-6](/img/structure/B1332202.png)

[1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

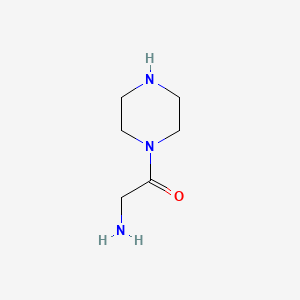

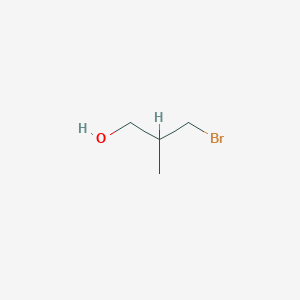

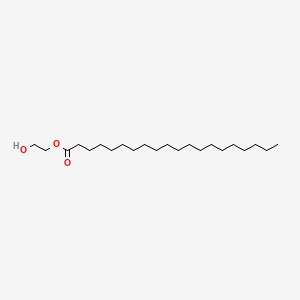

“[1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro-” is a chemical compound with the linear formula C15H13FO2 . It is also known as 2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid . It is a derivative of biphenyl, which is a compound consisting of two benzene rings linked together .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl was achieved by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .

Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro-” can be represented by the linear formula C15H13FO2 . The molecular weight of this compound is 244.27 .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Analgesic Potential

A study by (Zaheer et al., 2021) focused on the microwave-assisted synthesis of triazole-thione derivatives of this compound, evaluating their potential as analgesic agents. This research demonstrated significant analgesic effects in various in vivo assays.

Antitumor Activity

Research by (Dexter et al., 1985) investigated a novel 4-quinolinecarboxylic acid derivative of this compound, revealing its efficacy against a spectrum of human solid tumors and leading to its development as a Phase 1 anticancer agent.

Chemical Synthesis

(Manolov et al., 2022) reported on the synthesis of a hybrid molecule involving this compound, showcasing the potential for creating novel chemical entities.

Liquid Crystal Applications

The compound has been studied in the context of liquid crystals. For instance, (Maus & Rurack, 2000) explored the use of donor-acceptor-substituted biphenyls in pH-sensitive fluorescent probes. Similarly, (Chodorow et al., 2013) analyzed the terahertz properties of fluoro-substituted liquid crystals.

Mesogenic Properties

Research by (Mandle et al., 2014) and (Booth et al., 1995) studied this compound's influence on the formation of liquid crystal phases, emphasizing its role in creating new polymorphisms and influencing transition temperatures in mesogenic compounds.

Analytical Standards

(Sott et al., 2008) synthesized monofluorinated polychlorinated biphenyls, including derivatives of this compound, for use as analytical standards in PCB measurements.

OLEDs and Fluorescent Probes

(Liu et al., 2016) designed and synthesized a new bipolar fluorophore based on this compound for use in OLEDs and fluorescent probes.

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. For instance, Flurbiprofen, a biphenyl derivative, is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Mecanismo De Acción

Target of Action

The primary target of 4’-Fluoro-biphenyl-4-propanoic acid is the long chain free fatty acid receptor 4 (FFA4) , also known as G protein-coupled receptor 120 (GPR120) . This receptor is involved in various physiological processes, including the regulation of metabolic and inflammatory responses .

Mode of Action

4’-Fluoro-biphenyl-4-propanoic acid, acting as an agonist of FFA4, binds to the receptor and triggers a series of intracellular events . This compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) , a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation .

Biochemical Pathways

The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid leads to the stimulation of various biochemical pathways. These include the mobilization of Ca2+ , recruitment of β-arrestin-1 and β-arrestin-2 , and phosphorylation of extracellular signal-regulated kinase . These pathways play crucial roles in cellular signaling, immune response, and metabolic regulation.

Result of Action

The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid can lead to various molecular and cellular effects. For instance, it has been reported that this compound can inhibit the release of proinflammatory mediators, enhance glucose uptake in adipocytes, and stimulate glucagon-like peptide-1 secretion from enteroendocrine cells . These effects suggest potential therapeutic applications of this compound in conditions such as type 2 diabetes and obesity .

Propiedades

IUPAC Name |

3-[4-(4-fluorophenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPINLYDNNPCCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362701 |

Source

|

| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893641-10-6 |

Source

|

| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)